Cdc25B-IN-1 -

Cdc25B-IN-1

Catalog Number: EVT-3137890
CAS Number:
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cdc25B-IN-1 is classified as a small molecule inhibitor. It was identified through high-throughput screening methods aimed at discovering novel inhibitors that can effectively bind to and inhibit the activity of Cdc25B. This compound is part of a broader class of compounds that target phosphatases involved in cell cycle regulation, particularly those implicated in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdc25B-IN-1 typically involves several steps, including the design and optimization of precursor compounds using computational methods such as molecular docking. High-throughput screening is employed to evaluate the inhibitory activity against Cdc25B, followed by structure-activity relationship studies to refine the compound's efficacy and selectivity.

  1. Initial Screening: Compounds are screened for their ability to inhibit Cdc25B activity using assays that measure phosphatase activity.
  2. Optimization: Successful candidates undergo modifications based on structure-activity relationships to enhance potency and reduce off-target effects.
  3. Purification: The synthesized compounds are purified using techniques such as chromatography to ensure high purity levels for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cdc25B-IN-1 has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the compound, allowing researchers to understand how it interacts with the target enzyme.

  • Molecular Formula: The specific molecular formula for Cdc25B-IN-1 varies based on its structural modifications but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • 3D Structure: Computational models can visualize how the compound fits into the active site of Cdc25B, providing insights into binding interactions that contribute to its inhibitory effects.
Chemical Reactions Analysis

Reactions and Technical Details

Cdc25B-IN-1 undergoes specific chemical reactions that facilitate its interaction with the target enzyme. The primary reaction involves binding to the active site of Cdc25B, which disrupts its phosphatase activity.

  1. Binding Mechanism: The inhibitor likely forms non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) with key residues in the active site of Cdc25B.
  2. Inhibition Pathway: By occupying the active site, Cdc25B-IN-1 prevents substrate access, thereby inhibiting the enzyme's function.
Mechanism of Action

Process and Data

The mechanism by which Cdc25B-IN-1 exerts its inhibitory effects involves several steps:

  1. Enzyme Binding: The compound binds to the catalytic domain of Cdc25B, specifically targeting regions that are crucial for substrate recognition.
  2. Disruption of Phosphorylation: By inhibiting Cdc25B, the compound prevents the dephosphorylation of cyclin-dependent kinases, thereby halting cell cycle progression.
  3. Impact on Cell Cycle Regulation: This inhibition can lead to cell cycle arrest in cancer cells, providing a potential therapeutic effect by limiting uncontrolled proliferation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdc25B-IN-1 exhibits various physical and chemical properties that influence its biological activity:

  • Solubility: The solubility profile is crucial for bioavailability; thus, compounds are often tested in different solvents.
  • Stability: Stability under physiological conditions is essential for effective therapeutic use.
  • Molecular Weight: The molecular weight typically ranges within a defined limit conducive for drug-like properties (generally between 300–500 Da).
Applications

Scientific Uses

Cdc25B-IN-1 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit a key regulator of the cell cycle makes it a candidate for further development as an anticancer agent. Research into this compound may lead to:

  • Development of Cancer Therapeutics: Targeting Cdc25B could provide new avenues for treating cancers characterized by dysregulated cell cycle control.
  • Research Tool: As an inhibitor, it can be used in laboratory settings to study the role of Cdc25B in cellular processes and disease mechanisms.
Introduction to CDC25B as a Therapeutic Target

Biological Significance of CDC25B in Cell Cycle Regulation

CDC25B phosphatase is a pivotal regulator of eukaryotic cell cycle progression, primarily governing the G₂/M phase transition. As a dual-specificity phosphatase, it activates cyclin-dependent kinases (CDKs)—notably CDK1/cyclin B and CDK2/cyclin A—by dephosphorylating inhibitory residues (Thr14/Tyr15). This catalytic activity triggers the burst of CDK activity required for mitotic entry [1] [5]. Structurally, CDC25B features a conserved C-terminal catalytic domain harboring the signature HCX₅R motif characteristic of protein tyrosine phosphatases (PTPs), while its divergent N-terminal domain regulates subcellular localization, protein stability, and interactions with binding partners like 14-3-3 proteins [1] [9]. Unlike CDC25C, which is predominantly nuclear, CDC25B accumulates at centrosomes during early prophase, where it initiates the auto-amplification loop of CDK1/cyclin B activation—a process further potentiated by phosphorylation from Aurora A kinase [1] [5].

Table 1: Key Biological Roles of CDC25B

FunctionMechanismConsequence
G₂/M TransitionDephosphorylation of CDK1-Tyr15/CDK2-Tyr15Activation of CDK/cyclin complexes
Centrosomal ActivationPhosphorylation by Aurora A at centrosomesLocalized CDK1/cyclin B activation
DNA Damage ResponseInactivation via phosphorylation by Chk1/p38Cell cycle arrest at G₂ checkpoint
Oncogenic SignalingCo-activation of steroid hormone receptors (e.g., estrogen receptor)Promotion of tumor growth independent of phosphatase activity

Rationale for Targeting CDC25B in Oncogenic Pathways

CDC25B is frequently overexpressed across diverse human malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer, gastric cancer, breast cancer, and sarcomas. Critically, its dysregulation correlates with aggressive tumor phenotypes, metastatic potential, and poor clinical prognosis [2] [4] [10]. In HCC, CDC25B mRNA and protein levels are significantly elevated in tumor tissues compared to adjacent non-tumor liver (p < 0.001), with immunohistochemistry revealing intermediate or strong staining in 57.3% of HCC samples versus only 2.4% in non-tumor controls [2]. Functionally, RNAi-mediated knockdown of CDC25B in HCC cell lines (Hep3B, Hep40) suppresses cell proliferation by 86–90%, impedes migration and invasion by 2–5-fold, and induces G₂/M arrest—validating its role in driving oncogenic progression [2]. Similarly, in sarcoma, bioinformatics analyses of TCGA/GEO datasets confirm CDC25B overexpression as an independent prognostic biomarker for reduced disease-specific survival (DSS) and progression-free interval (PFI) [10]. This oncogenicity stems from CDC25B’s ability to override cell cycle checkpoints, accelerate mitotic entry, and promote genomic instability, positioning it as a high-value therapeutic target.

Historical Overview of CDC25B Inhibitor Development

Early CDC25B inhibitors faced significant hurdles due to the enzyme’s shallow catalytic pocket, redox-sensitive catalytic cysteine (Cys473), and structural homology with other PTPs. Initial candidates like quinonoids (e.g., dysidiolide) and electrophilic entities (e.g., vitamin K analogs) often acted promiscuously by oxidizing the catalytic cysteine or generating reactive oxygen species (ROS), leading to off-target effects [4] [6]. A paradigm shift emerged with strategies focusing on disrupting protein-protein interactions (PPIs) between CDC25B and its CDK2/cyclin A substrate. Computational approaches using ZDOCK/RDOCK algorithms enabled the construction of the CDC25B:CDK2/cyclin A complex structure, revealing critical interfacial residues like Arg488 and Asp206 [4]. Fragment-based drug design yielded "compound 7" (IC₅₀ ~1 mM), a 2-fluoro-4-hydroxybenzonitrile derivative with a sulfate moiety that disrupted PPIs. Optimization via "replace fragment" techniques generated Cdc25B-IN-1 (compound 4a), which exhibited enhanced potency and specificity [4] [6].

Table 2: Evolution of Key CDC25B Inhibitors

Inhibitor ClassRepresentative CompoundMechanismLimitations
QuinonoidsDNacin, DA3003-1Catalytic cysteine oxidationROS generation, low specificity
Phosphate SurrogatesDysidiolideCompetitive inhibition at active siteIrreversible binding, toxicity
PPI DisruptorsCompound 7Blocks CDC25B-CDK2/Cyclin A interfaceLow potency (IC₅₀ ~1 mM)
Optimized PPI InhibitorsCdc25B-IN-1Targeted disruption of substrate bindingImproved specificity and cellular activity

Chemical Profile and Mechanism of Action of Cdc25B-IN-1

Properties

Product Name

Cdc25B-IN-1

IUPAC Name

ethyl 3-[(3-methoxynaphthalen-1-yl)amino]benzoate

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H19NO3/c1-3-24-20(22)15-8-6-9-16(11-15)21-19-13-17(23-2)12-14-7-4-5-10-18(14)19/h4-13,21H,3H2,1-2H3

InChI Key

UCMCQFKDMRVNDS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC

Solubility

not available

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=CC3=CC=CC=C32)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.